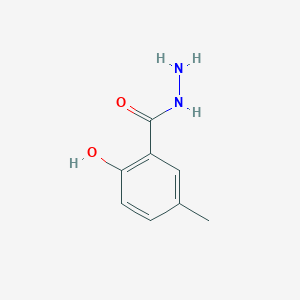![molecular formula C5H2BrN3S B1297047 6-Bromo[1,2,5]thiadiazolo[3,4-b]pyridine CAS No. 72023-75-7](/img/structure/B1297047.png)
6-Bromo[1,2,5]thiadiazolo[3,4-b]pyridine
Vue d'ensemble
Description
6-Bromo[1,2,5]thiadiazolo[3,4-b]pyridine is a chemical compound with the CAS Number: 72023-75-7 . It has a molecular weight of 216.06 and its IUPAC name is 6-bromo[1,2,5]thiadiazolo[3,4-b]pyridine .
Synthesis Analysis
As of now, there is no general preparative method for the synthesis of [1, 2, 5]thiadiazolo[3,4-b]pyridines . The rare examples described the classical method, i.e., refluxing pyridine-2,3-diamines in various solvents in the presence of SOCl2 .Molecular Structure Analysis
The linear formula of 6-Bromo[1,2,5]thiadiazolo[3,4-b]pyridine is C5H2BrN3S . The InChI code is 1S/C5H2BrN3S/c6-3-1-4-5(7-2-3)9-10-8-4/h1-2H .Chemical Reactions Analysis
6-substituted-thiadiazolopyridines react with a number of neutral carbon nucleophiles such as CH acids, indoles, pyrrole, and phloroglucinol to give 1,4-adducts . The reaction proceeds smoothly at room temperature with no added base .Applications De Recherche Scientifique
Synthesis Techniques
- The synthesis of thiadiazolo[3,4-c]pyridine analogs, including 6-Bromo[1,2,5]thiadiazolo[3,4-b]pyridine, often involves safe and efficient methods starting from commercially available precursors. For example, 4,7-dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine has been synthesized from diaminomaleonitrile, with conditions found for selective aromatic nucleophilic substitution by oxygen and nitrogen nucleophiles (Chmovzh et al., 2018).
Applications in Material Science
- Thiadiazolo[3,4-c]pyridine has been explored as an electron acceptor in the design of donor-acceptor-type conjugated polymers for applications like electrochromics. Studies show that polymers based on this structure display favorable redox activity, stability, and very fast switching times, making them promising for developing novel electrochromic materials (Ming et al., 2015).
Chemical Properties and Reactions
- The compound (E)-4-(2-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline, a derivative of 6-Bromo[1,2,5]thiadiazolo[3,4-c]pyridine, has been synthesized via the Heck reaction. The study of its structure suggests potential applications in designing materials with useful electronic properties (Chmovzh & Rakitin, 2022).
Mécanisme D'action
Target of Action
The primary targets of 6-Bromo-[1,2,5]thiadiazolo[3,4-b]pyridine are a variety of enzymes and receptors involved in cellular processes. These include tryptophan 2,3-dioxygenase (TDO2), glutaminase (GLS1), dipeptidyl peptidase IV (DPP-4), G protein-coupled receptor (GPR65), DNA-dependent protein kinase (DNA-PK), and methionine aminopeptidase 2 (MetAP-2) . These targets play crucial roles in various biological activities, including anticancer and antidiabetic actions .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby modulating their activity. For instance, it acts as an inhibitor for enzymes like TDO2, GLS1, DPP-4, DNA-PK, and MetAP-2 . The exact nature of these interactions and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The affected pathways primarily involve the metabolism of tryptophan, glutamine, and methionine, as well as DNA repair processes . The inhibition of these enzymes disrupts the normal functioning of these pathways, leading to downstream effects such as the suppression of cancer cell proliferation and the modulation of glucose metabolism .
Pharmacokinetics
The compound’s water solubility at 25°c is estimated to be 3329 mg/l . Its logP value, a measure of lipophilicity, is 1.56 , suggesting a balance between hydrophilic and lipophilic properties that could influence its absorption and distribution in the body. More detailed studies are needed to fully understand its pharmacokinetic profile.
Result of Action
The molecular and cellular effects of 6-Bromo-[1,2,5]thiadiazolo[3,4-b]pyridine’s action are largely dependent on its target. For example, inhibition of TDO2, GLS1, and MetAP-2 can lead to the suppression of cancer cell growth . Similarly, inhibition of DPP-4 can modulate glucose metabolism, potentially offering antidiabetic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility, and therefore its bioavailability, can be affected by the pH of the environment Additionally, its interaction with its targets can be influenced by the presence of other competing molecules
Propriétés
IUPAC Name |
6-bromo-[1,2,5]thiadiazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrN3S/c6-3-1-4-5(7-2-3)9-10-8-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXWRJNHRLSHIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NSN=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326978 | |
| Record name | 6-Bromo[1,2,5]thiadiazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo[1,2,5]thiadiazolo[3,4-b]pyridine | |
CAS RN |
72023-75-7 | |
| Record name | 6-Bromo[1,2,5]thiadiazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3H-Imidazo[4,5-b]pyridine, 4-oxide](/img/structure/B1296967.png)




![3-[(Ethylamino)carbonyl]aminobenzoic acid](/img/structure/B1296979.png)




![N-[2-Iodoethyl]trifluoroacetamide](/img/structure/B1296995.png)